DIRECT BLUE 15

Description

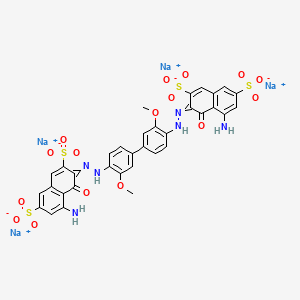

DIRECT BLUE 15 (CAS 2429-74-5) is a synthetic azo dye classified under direct dyes, commonly used in textile industries for cellulose fiber dyeing. Its molecular formula is C₃₄H₂₄N₆O₁₆S₄·4Na, with a molecular weight of 992.80 g/mol . The compound features two azo (-N=N-) groups and four sulfonate (-SO₃⁻) groups, contributing to its water solubility (60 g/L at 85°C) and affinity for polar substrates . It is synthesized via double nitrosation of 3,3′-dimethoxybenzidine followed by coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions .

Properties

IUPAC Name |

tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N6O16S4.4Na/c1-55-25-9-15(3-5-23(25)37-39-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-21(35)29(17)33(31)41)16-4-6-24(26(10-16)56-2)38-40-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-22(36)30(18)34(32)42;;;;/h3-14,37-38H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCJCNVYTGPGAN-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C(=CC4=C(C3=O)C(=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-])OC)NN=C5C(=CC6=C(C5=O)C(=CC(=C6)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24N6Na4O16S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

992.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization of 3,3'-Dimethoxybenzidine

The primary aromatic amine, 3,3'-dimethoxybenzidine, undergoes diazotization in an acidic medium (typically hydrochloric acid) at low temperatures (0–5°C). This reaction generates a diazonium salt, which is stabilized by the electron-donating methoxy groups:

This intermediate is highly reactive and must be used immediately to prevent decomposition.

Coupling with 1-Amino-8-Naphthol-3,6-Disulfonic Acid

The diazonium salt is coupled with 1-amino-8-naphthol-3,6-disulfonic acid (H-acid) in an alkaline aqueous solution (pH 8–10). The reaction proceeds via electrophilic aromatic substitution, forming two azo bonds (–N=N–) that link the benzidine backbone to the naphthol sulfonate groups:

The alkaline environment enhances the solubility of H-acid and facilitates deprotonation at the hydroxyl and amino groups, promoting efficient coupling.

Industrial-Scale Optimization

Modern production emphasizes yield maximization and impurity control. Key parameters include:

-

Temperature Control : Maintaining 0–5°C during diazotization prevents diazonium salt decomposition.

-

Stoichiometry : A 1:2 molar ratio of 3,3'-dimethoxybenzidine to H-acid ensures complete coupling.

-

Salting-Out : Sodium chloride (25% by weight) is added post-synthesis to precipitate the dye, which is then filtered and dried.

Despite these measures, technical-grade this compound contains ~50% pure dye, 35% organic impurities (e.g., uncoupled intermediates), and 15% inorganic salts. Notably, residual 3,3'-dimethoxybenzidine is present at 15 ppm, necessitating stringent purification protocols.

Structural and Analytical Considerations

The final product, a tetrasodium salt, has the molecular formula and a molecular weight of 992.80 g/mol. Its structure features two azo linkages, four sulfonate groups (–SO), and two methoxy (–OCH) substituents, as confirmed by SMILES notation and IUPAC nomenclature:

Analytical challenges arise from the dye’s complexity, with impurities detected via high-performance liquid chromatography (HPLC) and mass spectrometry .

Chemical Reactions Analysis

DIRECT BLUE 15 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under acidic conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium dithionite, resulting in the cleavage of azo bonds and formation of amines.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

Environmental Impact Studies

Direct Blue 15 has been the subject of numerous studies assessing its environmental toxicity and degradation. Research indicates that the dye poses significant risks to aquatic ecosystems due to its persistence and potential bioaccumulation.

- A study showed that this compound caused toxic effects on various aquatic organisms, including microalgae (Pseudokirchneriella subcapitata), cladocerans (Ceriodaphnia dubia), and zebrafish embryos (Danio rerio). The IC50 value for microalgae was found to be 15.99 mg/L, indicating high sensitivity compared to other organisms tested .

| Organism | Toxicity Measure | Concentration (mg/L) |

|---|---|---|

| Microalgae | IC50 | 15.99 |

| Cladocerans | LC50 | 450 |

| Zebrafish Embryos | Developmental Effects | >100 |

Biodegradation Studies

Research has focused on the biodegradation of this compound using various biological and chemical methods. For instance, iron-carbon micro-electrolysis coupled with hydrogen peroxide has been studied for its effectiveness in degrading this dye.

- In one study, a concentration of 300 mg/L of this compound was successfully degraded using this method, highlighting potential remediation strategies for wastewater treatment .

Toxicological Studies

Toxicological assessments have revealed significant health risks associated with this compound exposure. Animal studies indicated that high doses resulted in renal and hepatic toxicity.

- In a subchronic toxicity study involving Fischer 344 rats, it was observed that those receiving high concentrations of the dye exhibited reduced body weight gain and increased kidney weights .

| Dose (mg/kg) | Weight Gain (%) | Kidney Weight Increase (%) |

|---|---|---|

| Control | - | - |

| 100 | -17 | Increased |

| 300 | -43 | Marked increase |

Case Study: Aquatic Toxicity Assessment

A comprehensive study evaluated the effects of this compound on a range of aquatic organisms:

- Microalgae : Increased chlorophyll-a levels were observed at lower concentrations, while higher concentrations led to reduced growth rates.

- Cladocerans : Significant reproductive delays were noted at concentrations above 25 mg/L.

- Zebrafish : Developmental abnormalities were documented at concentrations greater than 100 mg/L, including yolk sac edema and skeletal deformities .

Case Study: Biodegradation Efficacy

In another case study focusing on the degradation of this compound using anaerobic bacteria, researchers found that:

Mechanism of Action

The mechanism of action of DIRECT BLUE 15 involves its interaction with molecular targets such as proteins and nucleic acids. The compound binds to these targets through electrostatic interactions and hydrogen bonding, leading to changes in their structure and function. The pathways involved in its action include disruption of cellular processes and inhibition of microbial growth.

Comparison with Similar Compounds

Prussian Blue (Iron Hexacyanoferrate)

Structural Differences :

- Prussian Blue (PB): An inorganic coordination polymer with the formula Fe₄[Fe(CN)₆]₃. It consists of a cubic lattice of Fe²⁺ and Fe³⁺ ions linked by cyanide ligands .

- DIRECT BLUE 15 : Organic azo dye with sulfonate groups.

Functional Properties :

Key Distinction : While both compounds are blue, PB’s utility in biosensors and fuel cells arises from its redox activity, contrasting with this compound’s role as a textile dye.

Pigment Blue 15:1 (Copper Phthalocyanine)

Structural Differences :

Functional Properties :

Key Distinction : Pigment Blue 15:1’s stability and insolubility make it ideal for durable applications, unlike this compound’s transient affinity for hydrophilic substrates.

Other Azo Dyes (e.g., Direct Blue 1, Direct Blue 71)

- Structural Variation : Additional sulfonate groups in other direct dyes (e.g., Direct Blue 71) enhance water solubility but may reduce colorfastness.

- Application Scope : this compound’s methoxy groups (-OCH₃) confer a reddish-blue hue distinct from derivatives with hydroxyl or nitro groups .

Q & A

Q. What ethical considerations are critical when designing ecotoxicology studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.